Sotrastaurin

Descripción general

Descripción

Sotrastaurin es una molécula pequeña novedosa que funciona como un inhibidor selectivo de la proteína quinasa CThis compound bloquea la activación temprana de las células T a través de un mecanismo independiente de la calcineurina, lo que la convierte en un candidato prometedor para prevenir el rechazo agudo en pacientes trasplantados .

Métodos De Preparación

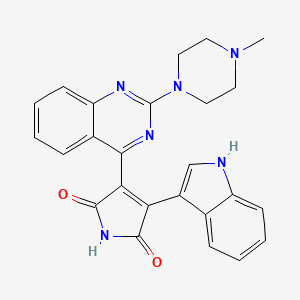

Rutas sintéticas y condiciones de reacción: Sotrastaurin se sintetiza a través de un proceso de varios pasos que involucra la formación de una estructura central de maleimida, que luego se sustituye en posiciones específicas para lograr las propiedades químicas deseadas. Los pasos clave incluyen:

- Formación del núcleo de maleimida.

- Sustitución en la posición 3 con un grupo indol-3-il.

- Sustitución en la posición 4 con un grupo quinazolin-4-il, que está aún más sustituido en la posición 2 por un grupo 4-metilpiperazin-1-il .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto normalmente incluye:

- Uso de reactivos de alta pureza.

- Control de la temperatura y el tiempo de reacción.

- Pasos de purificación como recristalización y cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Sotrastaurin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos quinazolina e indol, alterando la actividad del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden emplear varios nucleófilos y electrófilos para introducir nuevos sustituyentes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound con actividades biológicas modificadas. Estos análogos a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Sotrastaurin (AEB071) is a protein kinase C (PKC) inhibitor with immunosuppressant properties, currently under investigation in clinical trials for various applications, including solid organ transplantation and psoriasis . It functions by inhibiting multiple classical and novel members of the PKC family, leading to decreased T-lymphocyte activation .

Scientific Research Applications

This compound's primary application lies in immunosuppression, particularly in the context of organ transplantation .

Immunosuppression in Organ Transplantation

this compound is being explored as a novel immunosuppressant to prevent rejection in solid organ transplantation . Clinical trials are underway to determine the optimal immunosuppressive regimen using this compound, aiming to capitalize on its distinct mechanism of action . Current immunosuppressive regimens often involve a combination of agents to minimize drug toxicity, and this compound is being studied in combination with established agents like mycophenolic acid and tacrolimus . The use of this compound is also explored in calcineurin inhibitor-free regimens .

Impact on Viral Replication

Studies have assessed the direct effects of this compound on hepatitis B virus (HBV) and hepatitis C virus (HCV), which are major blood-borne pathogens prevalent in solid organ transplant recipients . this compound does not have a pro-viral effect on either HBV or HCV . High concentrations of this compound, exceeding those used clinically, can reduce HCV and HBV replication, likely due to cytotoxic or anti-proliferative effects rather than direct anti-viral activity .

Other potential applications

this compound may also be a therapeutic option for psoriasis . The preferred uptake of this compound into lymphoid tissues is an important feature, which is likely to contribute to its in vivo efficacy . this compound caused a strong overall inhibition of cytokine production . this compound has been investigated in the treatment of CD79 mutant diffuse large B-cell lymphomas .

Clinical Trials and Efficacy

Mecanismo De Acción

Sotrastaurin ejerce sus efectos inhibiendo selectivamente la proteína quinasa C, una familia de enzimas involucradas en varios procesos celulares como la proliferación celular, la diferenciación y la apoptosis. Al bloquear la proteína quinasa C, this compound evita la activación de las células T, suprimiendo así la respuesta inmunitaria. Este mecanismo es particularmente útil para prevenir el rechazo agudo en pacientes trasplantados de órganos .

Compuestos similares:

Tacrolimus: Otro agente inmunosupresor utilizado en el trasplante de órganos. A diferencia de this compound, Tacrolimus inhibe la calcineurina, lo que lleva a la supresión de la activación de las células T.

Ciclosporina: Similar al Tacrolimus, la Ciclosporina inhibe la calcineurina pero tiene una estructura química y un perfil farmacocinético diferentes.

Everolimus: Un inhibidor de mTOR utilizado en combinación con otros inmunosupresores. .

Singularidad de this compound: La singularidad de this compound radica en su inhibición selectiva de la proteína quinasa C, lo que permite un mecanismo de inmunosupresión independiente de la calcineurina. Esto la convierte en una alternativa valiosa para los pacientes que pueden no responder bien a los inhibidores de la calcineurina o que experimentan efectos adversos de estos fármacos .

Comparación Con Compuestos Similares

Tacrolimus: Another immunosuppressive agent used in organ transplantation. Unlike Sotrastaurin, Tacrolimus inhibits calcineurin, leading to suppression of T-cell activation.

Cyclosporine: Similar to Tacrolimus, Cyclosporine inhibits calcineurin but has a different chemical structure and pharmacokinetic profile.

Everolimus: An mTOR inhibitor used in combination with other immunosuppressants. .

Uniqueness of this compound: this compound’s uniqueness lies in its selective inhibition of protein kinase C, which allows for a calcineurin-independent mechanism of immunosuppression. This makes it a valuable alternative for patients who may not respond well to calcineurin inhibitors or who experience adverse effects from these drugs .

Actividad Biológica

Sotrastaurin, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has garnered attention for its potential therapeutic applications in oncology and transplantation. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and implications for treatment in various conditions.

This compound functions primarily by inhibiting PKC, a family of enzymes involved in various cellular processes including proliferation, differentiation, and apoptosis. By targeting PKC, this compound disrupts signaling pathways that are often dysregulated in cancer cells. Specifically, it has been shown to induce apoptosis and cell cycle arrest in diffuse large B-cell lymphoma (DLBCL) by down-regulating the expression of MCT-1 (multiple copies in T-cell lymphoma-1), an oncogene associated with poor prognosis in these malignancies .

Antitumor Activity

A significant body of research has demonstrated the antitumor effects of this compound:

- In Vitro Studies : this compound has been shown to inhibit cell proliferation and induce apoptosis in DLBCL cell lines (SUDHL-4 and OCI-LY8). The treatment resulted in increased levels of cleaved caspases, indicating activation of apoptotic pathways .

- In Vivo Studies : In xenograft models, this compound treatment led to reduced tumor growth and decreased levels of PKC and MCT-1 proteins, suggesting its efficacy as a therapeutic agent against certain lymphomas .

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

- Phase Ib Trial with Binimetinib : This study assessed the combination of this compound with the MEK inhibitor binimetinib in patients with metastatic uveal melanoma. The maximum tolerated doses were identified as 300 mg of this compound with 30 mg of binimetinib or 200 mg of this compound with 45 mg of binimetinib. Adverse events included diarrhea (94.7%) and nausea (78.9%), but stable disease was observed in 60.5% of patients .

- Phase Ib Study with Alpelisib : Another trial explored the combination of this compound with the PI3Kα inhibitor alpelisib. The maximum tolerated dose was determined to be 200 mg BID for this compound and 350 mg QD for alpelisib. However, no objective responses were noted, highlighting the need for further exploration into effective combinations .

Immunosuppressive Properties

In the context of transplantation, this compound has been evaluated for its immunosuppressive effects:

- A study involving renal transplant recipients demonstrated that while this compound had a higher rate of biopsy-proven acute rejection compared to tacrolimus (25.7% vs. 4.5%), it also showed better renal function as indicated by estimated glomerular filtration rates . This suggests a potential role for this compound in minimizing calcineurin inhibitor-related nephrotoxicity.

Summary Table of Clinical Findings

| Study Type | Combination | Maximum Tolerated Dose | Common Adverse Events | Stable Disease Rate |

|---|---|---|---|---|

| Phase Ib Trial | This compound + Binimetinib | This compound 300 mg + Binimetinib 30 mg | Diarrhea (94.7%), Nausea (78.9%) | 60.5% |

| Phase Ib Trial | This compound + Alpelisib | This compound 200 mg BID + Alpelisib 350 mg QD | Grade 3 Adverse Events (29%) | Not reported |

| Renal Transplant Study | This compound vs Tacrolimus | Not applicable | Gastrointestinal disorders (88.9%) | Not applicable |

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915192 | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425637-18-9, 949935-06-2 | |

| Record name | Sotrastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotrastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotrastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTRASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.